molecular formula C15H20BFO4 B1402391 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester CAS No. 1415960-53-0

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

Cat. No.: B1402391
CAS No.: 1415960-53-0
M. Wt: 294.13 g/mol
InChI Key: MMANYAVWRYOHTI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is a chemical compound with the molecular formula C₁₄H₁₄BFO₃. It is a boronic acid derivative that contains a fluorine atom and a methoxycarbonylmethyl group attached to the benzene ring. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 3-fluoro-4-(methoxycarbonyl)benzene with a boronic acid derivative, such as boronic acid pinacol ester, under suitable reaction conditions.

  • Methoxycarbonylation: The methoxycarbonylmethyl group can be introduced by reacting the benzene derivative with methoxycarbonyl chloride in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized reactors and purification techniques to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the boronic acid group.

  • Substitution: Substitution reactions can occur at the fluorine or methoxycarbonylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Boronic acid derivatives and alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis for the preparation of various boronic acid derivatives and other organic compounds. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other complex organic molecules.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules and the study of enzyme-catalyzed reactions. It can also be used in the development of fluorescent probes for imaging and diagnostic purposes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceuticals. It can be used as a building block for the development of new drugs and therapeutic agents.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. It is also used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid: This compound is similar but lacks the pinacol ester group.

  • 3-Fluoro-4-(methoxycarbonylmethyl)benzene: This compound lacks the boronic acid group.

  • 4-(Methoxycarbonylmethyl)benzeneboronic acid: This compound lacks the fluorine atom.

Uniqueness: 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the methoxycarbonylmethyl group, which can influence its reactivity and selectivity in various chemical reactions. The pinacol ester group provides stability and ease of handling, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

methyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMANYAVWRYOHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415960-53-0
Record name methyl 2-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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